molecular formula C13H9Br2NO4S2 B11680577 2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11680577
M. Wt: 467.2 g/mol
InChI Key: PSDNHRCSAGMHME-YCRREMRBSA-N
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Description

2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and dibromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with thiosemicarbazide to form an intermediate. This intermediate then undergoes cyclization in the presence of acetic acid to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms (bromine) in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidinone ring and dibromo substituents play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: Similar structure but with dimethoxy groups instead of dibromo groups.

Uniqueness

The uniqueness of 2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid lies in its combination of a thiazolidinone ring with dibromo and methoxy substituents. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H9Br2NO4S2

Molecular Weight

467.2 g/mol

IUPAC Name

2-[(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C13H9Br2NO4S2/c1-20-11-6(2-7(14)4-8(11)15)3-9-12(19)16(5-10(17)18)13(21)22-9/h2-4H,5H2,1H3,(H,17,18)/b9-3+

InChI Key

PSDNHRCSAGMHME-YCRREMRBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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